![molecular formula C12H12ClN3 B13103302 2-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine CAS No. 89569-59-5](/img/structure/B13103302.png)
2-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorophenyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine involves a microwave-mediated, catalyst-free reaction. This method uses enaminonitriles and benzohydrazides as starting materials. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. This eco-friendly method demonstrates good functional group tolerance and results in high yields .
Industrial Production Methods
While specific industrial production methods for 2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine are not widely documented, the microwave-mediated synthesis method mentioned above can be scaled up for industrial applications. The use of microwave irradiation allows for rapid and efficient synthesis, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as JAK1 and JAK2, which are involved in signaling pathways related to cell growth and proliferation . The compound’s ability to bind to these targets can lead to the inhibition of cancer cell growth and other therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar biological activities.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with comparable pharmacological properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness
2-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific structural features, such as the chlorophenyl group and the fused triazole-pyridine ring system. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
89569-59-5 |
|---|---|
Formule moléculaire |
C12H12ClN3 |
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H12ClN3/c13-10-6-4-9(5-7-10)12-14-11-3-1-2-8-16(11)15-12/h4-7H,1-3,8H2 |
Clé InChI |
YJNIGPZZCMNOOA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(=NC(=N2)C3=CC=C(C=C3)Cl)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




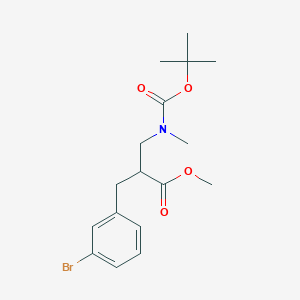


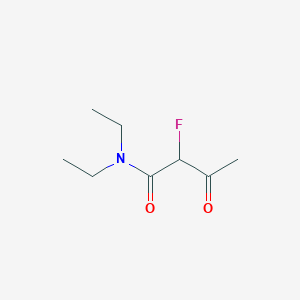

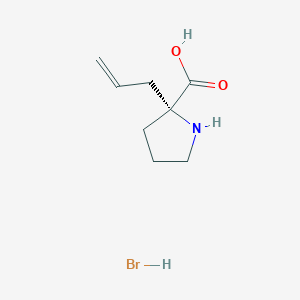
![2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13103272.png)
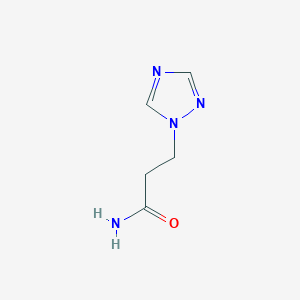
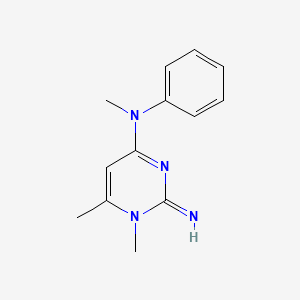
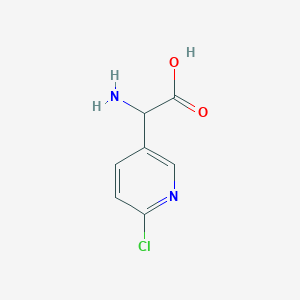
![1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol](/img/structure/B13103290.png)
![1-Methylbenzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13103309.png)
